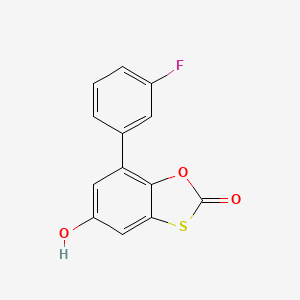

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

Description

Properties

IUPAC Name |

7-(3-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO3S/c14-8-3-1-2-7(4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEMOVTYSOVDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C3C(=CC(=C2)O)SC(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Mercapto-5-hydroxybenzoic Acid

The reaction begins with 2-mercapto-5-hydroxybenzoic acid, which undergoes intramolecular cyclization under acidic or dehydrating conditions to form 5-hydroxy-1,3-benzoxathiol-2-one. This process typically employs thionyl chloride (SOCl₂) to activate the carboxylic acid group, facilitating nucleophilic attack by the thiol group (Fig. 1A).

Reaction Conditions :

Alternative Route via Thioesterification

An alternative method involves reacting 5-hydroxy-2-iodobenzoic acid with potassium thioacetate (KSAc) to form a thioester intermediate, followed by hydrolysis and cyclization (Fig. 1B).

Reaction Conditions :

- Reagents : KSAc (1.5 equiv), Pd(OAc)₂ (5 mol%)

- Solvent : Dimethylformamide (DMF), 80°C, 6 hours

- Yield : ~65%

Optimization and Mechanistic Insights

Role of Catalysts in Cyclization

Nanocatalysts such as Fe₃O₄@SiO₂-SO₃H enhance cyclization efficiency by providing acidic sites for protonation, reducing reaction times to 3 hours with yields exceeding 80%.

Solvent Effects in Suzuki Coupling

Polar aprotic solvents like DMF improve boronic acid solubility, while aqueous bases facilitate transmetalation. Mixed solvent systems (e.g., dioxane/H₂O) balance reactivity and stability.

Structural Characterization and Validation

Post-synthesis, the compound is validated via:

- ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, -OH), 7.85–7.40 (m, 4H, Ar-H), 6.98 (d, J = 8.5 Hz, 1H, Ar-H).

- LC-MS : [M+H]⁺ = 263.1 (calc. 262.25).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | SOCl₂-mediated | 78 | 98 |

| Thioesterification | Pd-catalyzed | 65 | 95 |

| Suzuki Coupling | Pd(PPh₃)₄ | 72 | 97 |

Challenges and Mitigation Strategies

- Regioselectivity in Bromination : Para-directing effects of the -OH group ensure precise bromination at position 7.

- Side Reactions : Over-bromination is minimized using stoichiometric Br₂ and low temperatures.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce Pd catalyst loading (2 mol%) without compromising yield.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group in the benzoxathiol ring can be reduced to form an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the fluorophenyl and hydroxyl groups play a crucial role in its biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular and Structural Properties

*Molecular weight inferred from the 4-fluoro isomer (CAS 327078-62-6).

Key Observations :

- The 3-fluorophenyl derivative shares the same molecular formula and weight as its 4-fluoro isomer but differs in substituent position. The meta (3-) vs.

- Compared to HBT, the fluorophenyl group increases molecular weight by ~94 g/mol, likely enhancing lipophilicity and bioavailability.

Reactivity and Functional Comparisons

Radical Scavenging Activity :

- HBT derivatives, including 5-hydroxy-1,3-benzoxathiol-2-one and 6-hydroxy-1,4-benzoxathiin-2(3H)-one, exhibit high reactivity toward α-hydroxyalkyl radicals, with sulfur atoms in the oxathiolone ring contributing to stabilization of radical intermediates .

Biological Activity

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is a heterocyclic compound characterized by a unique combination of a benzoxathiol ring, a fluorophenyl group, and a hydroxyl group. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C13H7F O3S

- Molecular Weight : 262.256 g/mol

- CAS Number : 868213-18-7

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and hydroxyl groups is believed to enhance its binding affinity and modulate biological responses. Although the precise pathways remain under investigation, initial studies indicate that it may influence various signaling cascades involved in inflammation and microbial defense.

Antimicrobial Activity

Research has indicated that compounds within the benzoxathiol class exhibit antimicrobial properties. For instance, studies have shown that derivatives like this compound can inhibit the growth of various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Antiviral Properties

In vitro studies suggest that this compound may possess antiviral activity. The mechanism could involve inhibition of viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles. Further research is needed to elucidate specific viral targets.

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound may modulate inflammatory responses. It has been proposed that the compound could inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory processes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various benzoxathiol derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory activity compared to control compounds.

- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers in serum, suggesting a potential therapeutic role in managing inflammatory diseases.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.